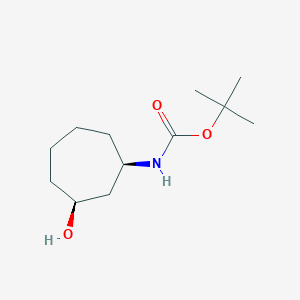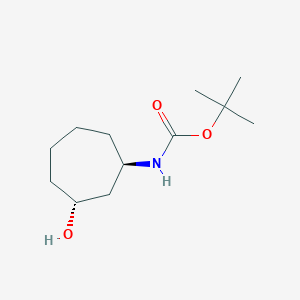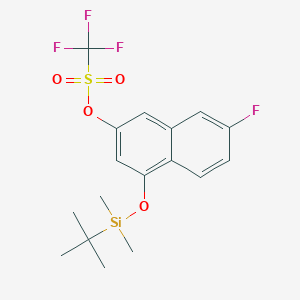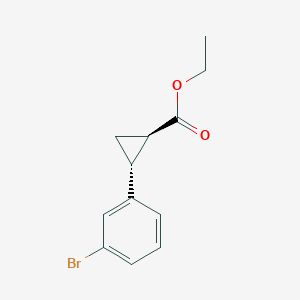
(3-Bromomethyl-cyclobutyl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromomethyl-cyclobutyl)-methanol: is an organic compound with the molecular formula C6H11BrO . It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclobutyl ring with a bromomethyl group and a methanol group attached to it.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromomethyl-cyclobutyl)-methanol typically involves the bromination of cyclobutylmethanol. One common method is to react cyclobutylmethanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions: (3-Bromomethyl-cyclobutyl)-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form cyclobutylmethanol by removing the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Cyclobutylmethanol derivatives with different functional groups.
Oxidation Reactions: Cyclobutylcarboxylic acid or cyclobutylaldehyde.
Reduction Reactions: Cyclobutylmethanol.
科学的研究の応用
Chemistry: (3-Bromomethyl-cyclobutyl)-methanol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclobutyl-containing molecules for pharmaceutical and agrochemical applications.
Biology: The compound is used in biochemical studies to investigate the effects of cyclobutyl derivatives on biological systems. It serves as a model compound for studying the metabolism and toxicity of brominated organic compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of (3-Bromomethyl-cyclobutyl)-methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methanol group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Cyclobutylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(3-Chloromethyl-cyclobutyl)-methanol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
Cyclobutylcarbinol: Similar structure but with a hydroxyl group instead of a bromomethyl group, affecting its chemical behavior.
Uniqueness: (3-Bromomethyl-cyclobutyl)-methanol is unique due to the presence of both a bromomethyl group and a methanol group on the cyclobutyl ring. This combination of functional groups imparts distinct reactivity and versatility in chemical synthesis and research applications.
特性
IUPAC Name |
[3-(bromomethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSBKKVKVQIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CBr)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B8184838.png)






![Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184893.png)

![rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184900.png)
![rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184906.png)
![N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide](/img/structure/B8184922.png)


